molecular formula C22H25N5O3 B11644254 2,5-Pyrrolidinedione, 3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-[4-(2-phenyldiazenyl)phenyl]- CAS No. 519044-39-4

2,5-Pyrrolidinedione, 3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-[4-(2-phenyldiazenyl)phenyl]-

Cat. No.: B11644254
CAS No.: 519044-39-4
M. Wt: 407.5 g/mol
InChI Key: HWHBJIBOVDFXTK-UHFFFAOYSA-N
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Description

2,5-Pyrrolidinedione, 3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-[4-(2-phenyldiazenyl)phenyl]- is a complex organic compound that belongs to the class of pyrrolidinediones. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry due to their versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Pyrrolidinedione derivatives typically involves the reaction of succinimide with various amines and aldehydes under controlled conditions. The specific synthetic route for 2,5-Pyrrolidinedione, 3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-[4-(2-phenyldiazenyl)phenyl]- involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,5-Pyrrolidinedione, 3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-[4-(2-phenyldiazenyl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

2,5-Pyrrolidinedione, 3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-[4-(2-phenyldiazenyl)phenyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Pyrrolidinedione, 3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-[4-(2-phenyldiazenyl)phenyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. The diazenyl group can also participate in redox reactions, affecting cellular pathways and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Pyrrolidinedione, 3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-[4-(2-phenyldiazenyl)phenyl]- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperazinyl and diazenyl groups allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

519044-39-4

Molecular Formula

C22H25N5O3

Molecular Weight

407.5 g/mol

IUPAC Name

3-[4-(2-hydroxyethyl)piperazin-1-yl]-1-(4-phenyldiazenylphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C22H25N5O3/c28-15-14-25-10-12-26(13-11-25)20-16-21(29)27(22(20)30)19-8-6-18(7-9-19)24-23-17-4-2-1-3-5-17/h1-9,20,28H,10-16H2

InChI Key

HWHBJIBOVDFXTK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)C2CC(=O)N(C2=O)C3=CC=C(C=C3)N=NC4=CC=CC=C4

Origin of Product

United States

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